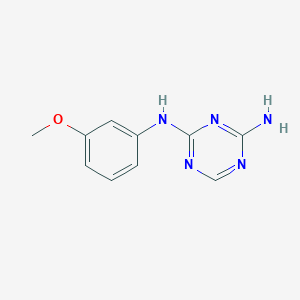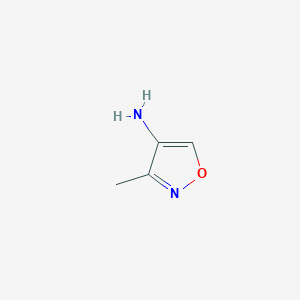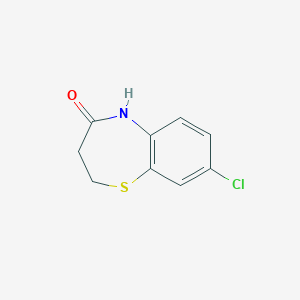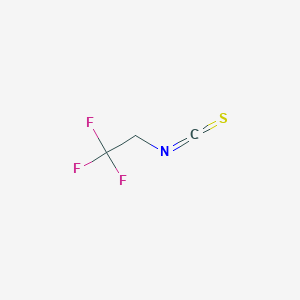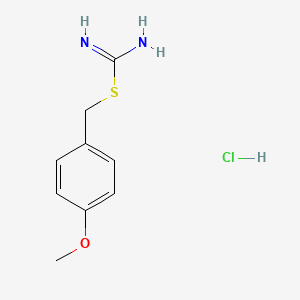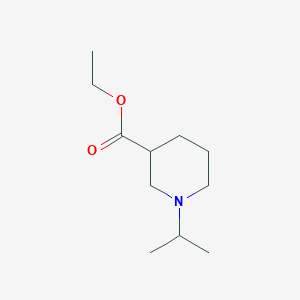
7-(Trifluorometil)quinolin-2-amina
Descripción general
Descripción
7-(Trifluoromethyl)quinolin-2-amine is a fluorinated quinoline derivative known for its significant biological and chemical properties. The compound, characterized by the presence of a trifluoromethyl group at the 7th position and an amine group at the 2nd position of the quinoline ring, has garnered attention in various fields, including medicinal chemistry and materials science .
Aplicaciones Científicas De Investigación
7-(Trifluoromethyl)quinolin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anti-cancer properties, particularly in targeting protein kinases like SGK1.
Industry: Utilized in the development of materials with unique electronic and optical properties.
Mecanismo De Acción
Target of Action
The primary targets of 7-(Trifluoromethyl)quinolin-2-amine are microtubules . Microtubules are a component of the cell’s cytoskeleton and play crucial roles in maintaining cell shape, enabling cell motility, and facilitating intracellular transport .
Mode of Action
7-(Trifluoromethyl)quinolin-2-amine acts as a microtubule-targeted agent (MTA) . It inhibits the polymerization of tubulin, a protein that forms the microtubule structure . This disruption of microtubule dynamics interferes with cell division, leading to cell cycle arrest and apoptosis .
Biochemical Pathways
The compound’s action on microtubules affects the mitotic spindle assembly, a structure necessary for chromosome segregation during cell division . This disruption leads to cell cycle arrest at the G2/M phase, preventing the cell from dividing . The inability to complete cell division triggers programmed cell death, or apoptosis .
Result of Action
The result of 7-(Trifluoromethyl)quinolin-2-amine’s action is the inhibition of cell proliferation and induction of apoptosis . In vitro studies have shown that it has potent anti-proliferative activity against various cell lines, including PC3, K562, and HeLa . The compound disrupts the tubulin network in cells, leading to cell cycle arrest and apoptosis .
Análisis Bioquímico
Biochemical Properties
7-(Trifluoromethyl)quinolin-2-amine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with microtubule-associated proteins, inhibiting their polymerization. The interaction with tubulin, a key protein in microtubule formation, disrupts the microtubule network within cells, leading to cell cycle arrest and apoptosis. The binding of 7-(Trifluoromethyl)quinolin-2-amine to the colchicine binding site on tubulin is a critical aspect of its biochemical activity .
Cellular Effects
The effects of 7-(Trifluoromethyl)quinolin-2-amine on various cell types and cellular processes are profound. In cancer cell lines such as HeLa, PC3, and K562, this compound has demonstrated significant cytotoxicity. It induces cell cycle arrest at the G2/M phase and promotes apoptosis through the disruption of the microtubule network. Additionally, 7-(Trifluoromethyl)quinolin-2-amine influences cell signaling pathways, gene expression, and cellular metabolism by interfering with the normal function of microtubules .
Molecular Mechanism
The molecular mechanism of action of 7-(Trifluoromethyl)quinolin-2-amine involves its binding to the colchicine binding site on tubulin, inhibiting tubulin polymerization. This inhibition prevents the formation of microtubules, which are essential for cell division and intracellular transport. The disruption of microtubule dynamics leads to cell cycle arrest and apoptosis. Furthermore, 7-(Trifluoromethyl)quinolin-2-amine may also affect gene expression by altering the stability and transport of mRNA within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-(Trifluoromethyl)quinolin-2-amine have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to 7-(Trifluoromethyl)quinolin-2-amine in in vitro and in vivo studies has shown sustained disruption of cellular functions, particularly in rapidly dividing cells such as cancer cells .
Dosage Effects in Animal Models
The effects of 7-(Trifluoromethyl)quinolin-2-amine vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth. At higher doses, toxic effects such as weight loss, organ damage, and severe cytotoxicity have been observed. The threshold for these adverse effects is critical in determining the therapeutic window for potential clinical applications .
Metabolic Pathways
7-(Trifluoromethyl)quinolin-2-amine is involved in several metabolic pathways, primarily through its interactions with enzymes responsible for drug metabolism. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic transformations can affect the compound’s activity and toxicity. Additionally, 7-(Trifluoromethyl)quinolin-2-amine may influence metabolic flux and metabolite levels within cells, further impacting cellular functions .
Transport and Distribution
Within cells and tissues, 7-(Trifluoromethyl)quinolin-2-amine is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while its interactions with transport proteins facilitate its accumulation in specific cellular compartments. These interactions are crucial for the compound’s localization and activity within cells .
Subcellular Localization
The subcellular localization of 7-(Trifluoromethyl)quinolin-2-amine is primarily within the cytoplasm, where it interacts with microtubules and other cytoskeletal components. The compound may also localize to the nucleus, affecting nuclear processes such as gene expression and DNA replication. Post-translational modifications and targeting signals may direct 7-(Trifluoromethyl)quinolin-2-amine to specific organelles, influencing its activity and function within the cell .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)quinolin-2-amine typically involves the cyclization of appropriate precursors. One common method includes the iodocyclization of trifluoromethyl propargyl imines with iodine (I2) or iodine monochloride (ICl) under mild conditions . Another approach involves the nucleophilic substitution of halogen atoms or diaza groups, followed by direct fluorination .
Industrial Production Methods: Industrial production methods for this compound often leverage scalable cyclization and fluorination reactions. The use of organometallic compounds and cross-coupling reactions, such as Suzuki-Miyaura coupling, are also prevalent in large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 7-(Trifluoromethyl)quinolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Substitution: Reagents like sodium azide (NaN3) and various organometallic reagents.
Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .
Comparación Con Compuestos Similares
4-Trifluoromethyl-2-anilinoquinoline: Known for its anti-cancer properties targeting SGK1.
Fluoroquinolones: Widely used as antibacterial agents.
2-Propyl-3-(trifluoromethyl)quinoline: Noted for its selective trifluoromethylation reactions.
Uniqueness: 7-(Trifluoromethyl)quinolin-2-amine stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its ability to act as a potent kinase inhibitor makes it a valuable compound in medicinal chemistry .
Propiedades
IUPAC Name |
7-(trifluoromethyl)quinolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)7-3-1-6-2-4-9(14)15-8(6)5-7/h1-5H,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKJFBMTNDZZJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20555325 | |
| Record name | 7-(Trifluoromethyl)quinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20555325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113508-12-6 | |
| Record name | 7-(Trifluoromethyl)quinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20555325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(trifluoromethyl)quinolin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



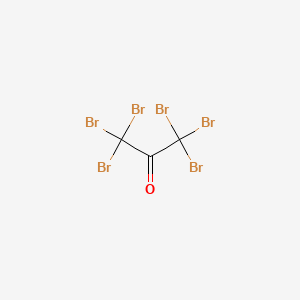
![5-[[4-(Hydroxymethyl)phenoxy]methyl]-3-(1-methylethyl)-2-oxazolidinone](/img/structure/B1355357.png)
![(E)-N'-[4-Chloro-2-(trifluoromethyl)phenyl]-2-propoxy-ethanimidamide](/img/structure/B1355358.png)
![[(1-Cyclohexyl-1H-tetrazol-5-yl)methyl]amine hydrochloride](/img/structure/B1355359.png)
